molecular formula C15H13NO6 B12887062 1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one CAS No. 88484-94-0

1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one

Cat. No.: B12887062
CAS No.: 88484-94-0
M. Wt: 303.27 g/mol
InChI Key: HQIVASJIMVLTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone is a complex organic compound featuring a furan ring substituted with a nitrobenzo[d][1,3]dioxole moiety

Preparation Methods

The synthesis of 1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone involves its interaction with cellular targets. In cancer cells, it has been shown to:

The molecular targets and pathways involved include tubulin polymerization inhibition and modulation of microtubule dynamics .

Comparison with Similar Compounds

1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone lies in its specific substitution pattern and the presence of both furan and benzodioxole moieties, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

88484-94-0

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

1-[2,5-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)furan-3-yl]ethanone

InChI

InChI=1S/C15H13NO6/c1-7(17)14-8(2)22-9(3)15(14)10-4-12-13(21-6-20-12)5-11(10)16(18)19/h4-5H,6H2,1-3H3

InChI Key

HQIVASJIMVLTGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.